Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate
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Overview
Description
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C12H13ClO6S It is known for its unique chemical structure, which includes a chlorosulfonyl group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate typically involves the reaction of 3-(chlorosulfonyl)-4,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate
- Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
- Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]but-2-enoate
Uniqueness
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is unique due to the presence of both chlorosulfonyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research.
Properties
Molecular Formula |
C12H13ClO6S |
---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
methyl (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13ClO6S/c1-17-9-6-8(4-5-11(14)18-2)7-10(12(9)19-3)20(13,15)16/h4-7H,1-3H3/b5-4+ |
InChI Key |
SDISMLGZFRAZOO-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)OC)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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